2-(4-bromophenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide
Description
2-(4-Bromophenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-bromophenyl group at position 2 and a carboxamide linkage to a 2,3,4-trifluorophenyl moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers metabolic stability and bioisosteric properties akin to carboxylic acids, making it pharmacologically relevant . The bromine atom on the phenyl ring enhances lipophilicity and may influence halogen bonding in biological targets, while the trifluorophenyl group contributes electron-withdrawing effects and improved membrane permeability .
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2,3,4-trifluorophenyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3N5O/c15-7-1-3-8(4-2-7)23-21-13(20-22-23)14(24)19-10-6-5-9(16)11(17)12(10)18/h1-6H,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBYZINLKRREEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=C(C(=C(C=C3)F)F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-bromophenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide is a compound of interest due to its potential biological activities. Tetrazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.
Chemical Structure and Properties
The compound's structure includes a tetrazole ring, which is known for its electron-deficient nature and ability to engage in hydrogen bonding. This structural feature contributes to its biological activity.
Biological Activity Overview
Research indicates that tetrazole derivatives exhibit a wide range of biological activities. The following sections detail specific activities related to this compound.
Antimicrobial Activity
Tetrazole compounds have shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated that certain tetrazole derivatives possess minimal inhibitory concentrations (MICs) ranging from 0.25 to 256 µg/mL against Gram-positive and Gram-negative bacteria. For instance:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 8-16 | Staphylococcus aureus, Escherichia coli |
| Ciprofloxacin (control) | 1-4 | Various strains |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of tetrazole derivatives has been investigated in several studies. For example, compounds with similar structures have shown selective cytotoxicity against ovarian cancer cell lines. The most effective compounds in this category demonstrated growth inhibition percentages significantly lower than those of control treatments .
| Compound | Cancer Type | Growth Inhibition (%) |
|---|---|---|
| This compound | Ovarian Cancer (SK-OV-3) | 34.94 |
| Control (Doxorubicin) | Ovarian Cancer | 50 |
This indicates a promising avenue for further research into its potential as an anticancer agent .
Anti-inflammatory and Analgesic Effects
Tetrazoles have also been explored for their anti-inflammatory properties. Compounds similar to this compound showed effectiveness in reducing inflammation markers in animal models. The anti-inflammatory activity was assessed through various assays measuring cytokine levels and swelling reduction .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of tetrazole derivatives against Staphylococcus aureus and Escherichia coli, revealing that the compound had comparable or superior activity compared to traditional antibiotics .
- Anticancer Screening : In a screening of over sixty human tumor cell lines, derivatives of tetrazole were found to selectively inhibit growth in ovarian cancer cells with minimal effects on normal cells .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient 4-bromophenyl group undergoes SNAr reactions under palladium-catalyzed conditions. For example:
| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 80°C, DMF/H<sub>2</sub>O/EtOH | XPhos Pd G3, Cs<sub>2</sub>CO<sub>3</sub> | Biaryl-tetrazole derivatives | 42–59% |
This reaction replaces the bromine atom with aryl/heteroaryl boronic acids, enabling structural diversification. The trifluoromethyl group enhances electron withdrawal, accelerating oxidative addition in cross-couplings .
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with activated nitriles or alkynes under microwave irradiation. For instance:
| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | Reference |
|---|---|---|---|---|---|
| Huisgen Cycloaddition | 230°C, NMP | Cu(II)/CAES catalyst | Triazole-fused tetrazole hybrids | 75–96% |
The reaction proceeds via coordination of the nitrile to Cu(II), followed by azide-tetrazole cyclization .
Hydrolysis and Functionalization
The carboxamide group undergoes hydrolysis under acidic/basic conditions:
The hydrolyzed carboxylic acid intermediate serves as a precursor for esterification or amide coupling .
Electrophilic Substitution
The trifluorophenyl moiety directs electrophilic attack to meta/para positions:
| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | Reference |
|---|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | – | Nitro-trifluorophenyltetrazole | 68% |
The electron-withdrawing fluorine atoms deactivate the ring, favoring nitration at less hindered positions .
Catalytic Hydrogenolysis
The tetrazole ring remains stable during hydrogenolysis of the bromophenyl group:
| Reaction Type | Conditions | Reagents/Catalysts | Products | Yield | Reference |
|---|---|---|---|---|---|
| Hydrogenolysis | H<sub>2</sub> (1 atm), Pd/C | EtOH, 25°C | Dehalogenated tetrazole-carboxamide | 85% |
This selectivity enables sequential functionalization strategies .
Key Mechanistic Insights
-
Electronic Effects : The trifluorophenyl group increases electrophilicity at the tetrazole C5 position, facilitating nucleophilic attacks .
-
Steric Hindrance : Ortho-fluorine atoms on the carboxamide phenyl group reduce reactivity in bulkier electrophilic reagents .
-
Catalyst Compatibility : Pd/C and Cu(II) catalysts show higher efficiency than Ni-based systems in cross-couplings .
Comparison with Similar Compounds
Substituent Variations on the Tetrazole Core
Notes:
- The 2,3,4-trifluorophenyl group in the target compound provides a unique electron-deficient aromatic system compared to mono- or di-fluorinated derivatives, which may enhance binding to hydrophobic pockets in enzymes .
Bioactivity and Physicochemical Properties
While direct bioactivity data for the target compound are absent, structurally related tetrazole carboxamides have shown promise in medicinal chemistry. For example:
- Nitrothiophene carboxamides () exhibit narrow-spectrum antibacterial activity, with purity variations (42% vs. 99.05%) linked to synthetic optimization challenges .
- Pyrazole carboxamides (e.g., 4-bromo-N-(4-bromo-2-fluorophenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide, ) demonstrate halogen-rich architectures that may enhance target engagement but increase molecular weight (391.03 g/mol) compared to tetrazole analogues .
Comparison with Non-Tetrazole Heterocycles
Thiazole and Pyrazole Derivatives
Key Differences:
- Tetrazoles vs. Thiazoles : Tetrazoles offer higher nitrogen content, improving hydrogen-bonding capacity, whereas thiazoles may exhibit better π-stacking due to sulfur’s polarizability .
- Fluorine vs. Bromine : Fluorine substituents (e.g., in the target compound) reduce metabolic degradation, while bromine may enhance binding affinity but increase molecular weight .
Q & A
Q. What are the recommended methods for synthesizing 2-(4-bromophenyl)-N-(2,3,4-trifluorophenyl)-2H-tetrazole-5-carboxamide?
A one-pot, multi-component reaction is typically employed, involving condensation of 4-bromobenzaldehyde derivatives with 2,3,4-trifluoroaniline and a tetrazole-forming agent (e.g., sodium azide). Copper(I) iodide is often used as a catalyst to promote cyclization. Reaction optimization should focus on temperature (80–120°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios to maximize yield (≥70%) and purity (HPLC >95%) .
Q. How can the molecular structure of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystallize the compound using slow evaporation in a solvent mixture (e.g., DCM/hexane). Data collection with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXL or OLEX2 software ensures precise determination of bond lengths, angles, and torsional conformations . For example, related bromophenyl-tetrazole derivatives show C-Br bond lengths of ~1.89 Å and C-N tetrazole ring angles of ~126° .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm⁻¹ and tetrazole ring vibrations at ~1450–1500 cm⁻¹.
- NMR : ¹H NMR (DMSO-d₆) should show aromatic protons at δ 7.2–8.1 ppm (split by fluorine coupling) and carboxamide NH at δ ~10.5 ppm. ¹⁹F NMR detects trifluorophenyl signals at δ -138 to -145 ppm .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Use the B3LYP/6-311++G(d,p) basis set to compute frontier molecular orbitals (FMOs), electrostatic potential (ESP), and HOMO-LUMO gaps. For bromophenyl-tetrazole analogs, HOMO-LUMO gaps range from 4.2–4.8 eV, indicating moderate reactivity. ESP maps reveal electron-deficient regions near the tetrazole ring, suggesting nucleophilic attack sites .
Q. What strategies are effective in analyzing enzyme inhibition mechanisms involving this compound?
Perform molecular docking (AutoDock Vina) against target enzymes (e.g., carbonic anhydrase IX). Use the crystal structure of the enzyme (PDB ID: 3IAI) to model binding. Key interactions include:
- Hydrogen bonding between the carboxamide group and Thr198.
- Halogen bonding between bromine and His94. MD simulations (GROMACS) over 100 ns can validate binding stability, with RMSD < 2.0 Å indicating robust interactions .
Q. How do structural modifications impact bioactivity? A case study on fluorophenyl vs. trifluorophenyl substituents.
Comparative SAR studies show that trifluorophenyl derivatives exhibit enhanced metabolic stability (t₁/₂ > 4 h in liver microsomes) compared to mono-fluorinated analogs. The electronegativity of trifluorophenyl groups increases membrane permeability (logP ~2.8 vs. ~2.2 for fluorophenyl), as measured by PAMPA assays .
Methodological Notes
- Synthesis Optimization : Use TLC monitoring (silica gel, ethyl acetate/hexane 3:7) to track reaction progress.
- Crystallography : Resolve disorder in fluorine atoms using SHELXL’s PART instruction .
- Computational Workflow : Validate DFT results with experimental IR/NMR data to minimize basis set errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
